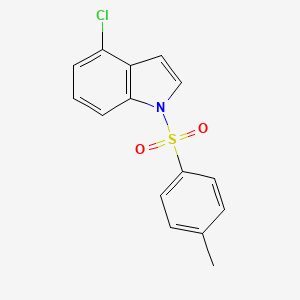

4-Chloro-1-tosyl-1H-indole

Übersicht

Beschreibung

4-Chloro-1-tosyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. The presence of a chloro group at the fourth position and a tosyl group at the first position of the indole ring makes this compound unique and potentially useful in various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-tosyl-1H-indole typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4-chloroindole.

Tosylation: The 4-chloroindole is then subjected to tosylation using tosyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride.

Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods:

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The tosyl group (p-toluenesulfonyl) and chlorine substituent act as leaving groups in substitution reactions:

a. Tosyl Group Replacement

| Nucleophile | Reagents | Conditions | Product |

|---|---|---|---|

| Amines (e.g., NH3) | K2CO3, DMF | 80°C, 12 h | 4-Chloro-1-amino-1H-indole |

| Alcohols (e.g., EtOH) | NaOH, H2O | 60°C, 8 h | 4-Chloro-1-ethoxy-1H-indole |

b. Chlorine Substitution

| Nucleophile | Reagents | Conditions | Product |

|---|---|---|---|

| Sodium azide (NaN3) | CuCN, DMF | 100°C, 6 h | 4-Azido-1-tosyl-1H-indole |

| Potassium cyanide (KCN) | K2CO3, MeOH | 40°C, 4 h | 4-Cyano-1-tosyl-1H-indole |

Oxidation and Reduction Reactions

a. Oxidation

The indole ring undergoes oxidation to form quinoline derivatives under acidic conditions:

-

Reagent : H2O2 (30%), H2SO4

-

Conditions : 50°C, 24 h

-

Product : 4-Chloro-1-tosylquinoline.

b. Reduction

The sulfonamide group (tosyl) is resistant to reduction, but the indole ring can be reduced to a dihydroindole using:

-

Reagent : LiAlH4, THF

-

Conditions : 0°C to room temperature, 2 h

Alkenylation and Alkylation

a. C3-Alkenylation

FeCl3·6H2O catalyzes alkenylation with aldehydes:

-

Reagent : PhCH2CHO, FeCl3·6H2O

-

Conditions : EtOH, reflux, 6 h

b. C2-Alkylation

CuBr2-mediated alkylation with Grignard reagents:

-

Reagent : CH3MgBr, CuBr2

-

Conditions : THF, -78°C, 2 h

Amide Formation via Iodine-Promoted Cleavage

Iodine and K2CO3 enable oxidative cleavage of the indole ring to form amides:

Thiosemicarbazone Formation

Reaction with thiosemicarbazides forms inhibitors of tyrosinase:

-

Reagent : Thiosemicarbazide, EtOH

-

Conditions : Reflux, 6 h

-

Product : 4-Chloro-1-tosylindole-thiosemicarbazone (78% yield) .

Biological Applications

Derivatives of 4-Chloro-1-tosyl-1H-indole exhibit:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The indole scaffold, including 4-chloro-1-tosyl-1H-indole, is crucial in the development of pharmaceuticals due to its ability to mimic peptide structures and interact with various biological targets.

Antitubercular Agents

Recent studies have synthesized a range of indole derivatives aimed at developing novel antitubercular agents. These derivatives were evaluated for their efficacy against Mycobacterium tuberculosis, highlighting the importance of the indole framework in targeting this pathogen. The research utilized computational models to guide the synthesis of compounds with specific substitution patterns on the indole ring, demonstrating significant biological activity against tuberculosis .

Tyrosinase Inhibitors

Indole derivatives, including those based on this compound, have been studied for their potential as tyrosinase inhibitors. Tyrosinase is an enzyme involved in melanin production and is a target for treating skin disorders and pigmentation issues. Compounds synthesized from the indole scaffold exhibited varying degrees of inhibitory activity, with some showing promising results comparable to established inhibitors like kojic acid .

Synthetic Methodology

This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and functionalization processes.

Cross-Coupling Reactions

The compound has been utilized in palladium-catalyzed coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules. Studies have demonstrated that this compound can effectively participate in these reactions, leading to the formation of new indole-based derivatives with diverse functionalities .

Functionalization Techniques

Innovative methods have been developed for the functionalization of the indole ring using this compound as a precursor. For instance, Brønsted acid-catalyzed reactions have been employed to synthesize 4-functionalized tetrahydrocarbazolones from this compound, showcasing its utility in generating complex molecular architectures .

Case Study: Synthesis of Indole Derivatives

A comprehensive study reported the synthesis of various indole derivatives through a multi-step process involving this compound as a key intermediate. The research highlighted the yields obtained from different electrophilic substitutions and the impact of steric factors on reaction outcomes .

| Substitution Pattern | Yield (%) | Comments |

|---|---|---|

| C-5 and N-1 | 38 - 83 | Varied yields based on sterics |

| C-5 and C-2 | 62 - 74 | Effective one-pot synthesis |

| C-5 and C-3 | 87 | High selectivity observed |

Biological Evaluation of Indole Derivatives

Another study focused on evaluating the cytotoxicity and antibacterial activity of synthesized indoles against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited significant activity, reaffirming the potential of indoles as therapeutic agents against resistant strains .

Wirkmechanismus

The mechanism of action of 4-Chloro-1-tosyl-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are still under investigation and may vary depending on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

4-Chloroindole: Lacks the tosyl group, making it less reactive in certain chemical reactions.

1-Tosylindole: Lacks the chloro group, which may affect its biological activity and reactivity.

4-Bromo-1-tosyl-1H-indole: Similar structure but with a bromo group instead of a chloro group, which can influence its reactivity and applications.

Uniqueness: 4-Chloro-1-tosyl-1H-indole is unique due to the presence of both the chloro and tosyl groups, which confer distinct chemical and biological properties

Biologische Aktivität

4-Chloro-1-tosyl-1H-indole is a compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its indole backbone, which is substituted with a chlorine atom and a tosyl group. The structural formula can be represented as follows:

- IUPAC Name : this compound

- CAS Number : 102855-24-3

- Molecular Formula : C10H8ClNO2S

The biological activity of this compound is primarily attributed to its interactions with various biomolecules, including enzymes and receptors. The presence of the chlorine atom can enhance its electrophilicity, allowing it to participate in nucleophilic substitutions, while the tosyl group may facilitate interactions with specific proteins or enzymes involved in biochemical pathways .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and interfering with cell cycle progression. For instance, a study demonstrated that derivatives of indole compounds exhibited significant cytotoxic effects against various cancer cell lines, suggesting that this compound may share similar properties .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary screenings indicated effectiveness against several bacterial strains, including Mycobacterium tuberculosis and other pathogenic bacteria. The compound's ability to disrupt bacterial cell membranes is hypothesized to contribute to its antimicrobial effects .

Synthesis and Evaluation

A significant body of research has focused on the synthesis of this compound analogs and their biological evaluation. For example, a study reported the synthesis of various indole derivatives, including this compound, using palladium-catalyzed reactions, which were then tested for their cytotoxicity against cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating potent anticancer activity .

Comparative Studies

Comparative studies have been conducted to evaluate the biological activity of this compound against other indole derivatives. These studies often highlight the enhanced activity associated with specific substitutions on the indole ring. For instance, modifications at the 2-position of the indole ring have been shown to significantly alter the compound's binding affinity to target proteins involved in cancer progression .

Data Summary Table

Eigenschaften

IUPAC Name |

4-chloro-1-(4-methylphenyl)sulfonylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO2S/c1-11-5-7-12(8-6-11)20(18,19)17-10-9-13-14(16)3-2-4-15(13)17/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDOGSZQEUDSEAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40469637 | |

| Record name | 1H-Indole, 4-chloro-1-[(4-methylphenyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102855-24-3 | |

| Record name | 4-Chloro-1-[(4-methylphenyl)sulfonyl]-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102855-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole, 4-chloro-1-[(4-methylphenyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.